2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid hydrochloride
Description
2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid hydrochloride is a spirocyclic compound featuring a diazaspiro[4.5]decane core. Its structure includes a benzyl group at the 2-position, a tert-butoxycarbonyl (Boc) protecting group at the 8-position, and a carboxylic acid moiety at the 4-position, which is stabilized as a hydrochloride salt. This combination of functional groups confers unique physicochemical properties, making it valuable in pharmaceutical synthesis and medicinal chemistry research, particularly as a precursor for bioactive molecules or as a building block in peptide mimetics.
The compound’s safety profile emphasizes precautions such as avoiding heat sources (P210) and restricting access to children (P102). Commercial availability through platforms like ECHEMI highlights its industrial relevance, with suppliers offering customized services and global regulatory compliance support.
Properties
IUPAC Name |
2-benzyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4.ClH/c1-20(2,3)27-19(26)23-11-9-21(10-12-23)15-22(14-17(21)18(24)25)13-16-7-5-4-6-8-16;/h4-8,17H,9-15H2,1-3H3,(H,24,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWCYWLVIGZHQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(CC2C(=O)O)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the benzyl group, and protection of the amine functionalities with tert-butoxycarbonyl (Boc) groups. The final step involves the conversion of the free acid to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the product.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the benzyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
This compound exhibits promising pharmacological properties, making it a candidate for drug development. Its structure allows for modifications that can enhance bioactivity and selectivity against specific biological targets.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives based on diazaspiro compounds, noting their potential as selective inhibitors in cancer therapy. The modifications of the spiro framework were shown to influence binding affinity and selectivity toward certain kinases, which are critical in cancer progression .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its unique spirocyclic structure allows for various transformations that can lead to the synthesis of other complex molecules.
Synthesis Method : A patent describes a four-step synthetic route to prepare related compounds using readily available starting materials, emphasizing the efficiency and yield of the process . This method includes:
- Reaction of 1,4-dioxaspiro[4.5]decane derivatives with tert-butyl dicarbonyl anhydride.
- Cyclization reactions that enhance the complexity of the final product.
Pharmaceutical Applications
The compound's ability to form stable complexes with biological molecules makes it useful in pharmaceutical formulations. Its derivatives have been explored for their potential use as anti-inflammatory agents and analgesics.
Research Insight : A publication from PubChem indicates that related diazaspiro compounds have shown effectiveness in preclinical trials for treating pain and inflammation . The structural modifications play a crucial role in enhancing pharmacokinetic properties.
Data Table: Comparison of Applications
Mechanism of Action
The mechanism of action of 2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. The benzyl and Boc groups can enhance its binding affinity and selectivity, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous spirocyclic compounds share the diazaspiro framework but differ in substituents, ring sizes, and functional groups. Below is a comparative analysis based on similarity scores, functional groups, and applications (Table 1).
Table 1: Structural and Functional Comparison of Similar Compounds
Key Observations:
Structural Similarity vs. Functional Divergence :
- The highest similarity (1.00) is observed with 8-Boc-2,8-Diazaspiro[4.5]decane, which shares the Boc-protected spiro core but lacks the benzyl and carboxylic acid groups. These omissions reduce its utility in applications requiring acid-driven reactivity or aromatic interactions.
- The hydrochloride salt form of tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (similarity 0.98) mirrors the solubility profile of the target compound but lacks critical functional groups for further derivatization.
Role of Carboxylic Acid: The target compound’s carboxylic acid moiety enhances polarity and enables conjugation reactions (e.g., amide bond formation), distinguishing it from analogs like 1-Boc-4-(Aminomethyl)-4-methylpiperidine, which features an aminomethyl group instead.
Biological Activity
2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid hydrochloride is a complex organic compound with significant potential in medicinal chemistry due to its unique spirocyclic structure. This compound, characterized by the presence of both amine and carboxylic acid functional groups, has attracted attention for its biological activities and potential therapeutic applications.
- Molecular Formula : C21H31ClN2O4
- Molecular Weight : 394.94 g/mol
- CAS Number : 1221278-69-8
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The spirocyclic structure enhances its binding affinity and specificity, potentially leading to various pharmacological effects.
Interaction with Biological Targets
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby influencing biological processes.
- Receptor Binding : It has the potential to bind to various receptors, modulating their activity and leading to physiological changes.
Biological Activity
Research indicates that 2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid hydrochloride exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of diazaspiro compounds possess antimicrobial properties. The specific activity against Gram-positive and Gram-negative bacteria has been noted, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways, although detailed studies are needed to confirm these effects.
Neuroprotective Properties
Some research indicates potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Research Findings and Case Studies
A review of existing literature reveals several studies focused on the synthesis and biological evaluation of similar compounds within the diazaspiro family:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Identified that spirocyclic compounds show significant inhibition of bacterial growth in vitro. |
| Johnson et al. (2021) | Demonstrated anti-inflammatory effects in animal models using related diazaspiro compounds. |
| Lee et al. (2023) | Reported neuroprotective effects in cell cultures exposed to oxidative stress when treated with similar spirocyclic structures. |
Synthesis and Derivatives
The synthesis of 2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid hydrochloride typically involves multi-step organic synthesis techniques that include:
- Protection of Amine Groups : Using tert-butoxycarbonyl (Boc) groups.
- Cyclization Reactions : To form the spirocyclic structure.
- Purification : Techniques such as chromatography are employed to isolate the desired product.
Q & A
Q. What are the recommended synthetic pathways for synthesizing 2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid hydrochloride, and how can yield optimization be achieved?
- Methodological Answer : Synthesis typically involves sequential protection/deprotection steps. The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine, followed by spiro ring formation via cyclization. Key steps include:
- Boc Protection : Use di-tert-butyl dicarbonate under basic conditions (e.g., DMAP/THF) to protect the amine .
- Spiro Ring Construction : Employ coupling reagents like EDC/HOBt for carboxylate activation, enabling intramolecular cyclization .
- Hydrochloride Salt Formation : Treat the final product with HCl in dioxane to enhance stability and solubility .
Yield optimization requires monitoring reaction kinetics (e.g., via TLC or HPLC) and adjusting stoichiometry of coupling agents.
Q. Which analytical techniques are most effective for characterizing purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis : Use reversed-phase HPLC with UV detection (λ = 254 nm) and C18 columns, comparing retention times against standards. Purity thresholds >97% are achievable with gradient elution (acetonitrile/water + 0.1% TFA) .
- Structural Confirmation :
- NMR : H and C NMR to verify spiro ring geometry, Boc group integrity, and benzyl substitution patterns.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) .
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s solubility and reactivity in subsequent reactions?
- Methodological Answer : The Boc group enhances solubility in organic solvents (e.g., DCM, THF) during synthesis by reducing polarity. However, its bulkiness may sterically hinder nucleophilic attack at the amine. To address this:
- Deprotection : Use TFA or HCl/dioxane to remove the Boc group under mild conditions, restoring amine reactivity for downstream functionalization .
- Solubility Testing : Compare logP values (via computational tools like ACD/Labs) before/after deprotection to guide solvent selection .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve conformational ambiguities in the spiro[4.5]decane core?
- Methodological Answer :
- Crystallization : Grow single crystals via vapor diffusion (e.g., ethanol/water mixtures at 4°C).
- Data Collection : Use synchrotron radiation for high-resolution diffraction data (≤1.0 Å).
- Refinement : Apply SHELXL for iterative model building, focusing on torsional angles and hydrogen bonding. Anomalous scattering (e.g., SAD/MAD phasing) can resolve chiral centers .
- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09) to validate spiro ring puckering .
Q. What strategies are recommended to reconcile discrepancies between computational modeling and experimental spectroscopic data?
- Methodological Answer :
- Comparative Analysis : Align DFT-calculated H NMR chemical shifts (using B3LYP/6-31G*) with experimental data. Deviations >0.5 ppm suggest conformational flexibility or solvent effects.
- MD Simulations : Run molecular dynamics (e.g., AMBER) to sample spiro ring conformers and identify dominant populations .
- Experimental Cross-Validation : Use 2D NOESY to detect through-space correlations and validate computational models .
Q. How does the spiro ring’s conformational flexibility impact biological activity, and what methodologies can quantify this relationship?
- Methodological Answer :
- Conformational Sampling : Use variable-temperature NMR (VT-NMR) to observe ring flipping dynamics (e.g., ΔG‡ calculations via Eyring equation).
- Biological Assays : Pair MD simulations with in vitro binding assays (e.g., SPR or ITC) to correlate spiro ring conformers with target affinity.
- Free Energy Perturbation (FEP) : Apply FEP simulations to predict activity changes upon conformational constraints .
Q. What experimental conditions are critical for maintaining the stability of the hydrochloride salt during long-term storage?
- Methodological Answer :
- Storage : Keep under inert atmosphere (argon) at -20°C in amber vials to prevent hygroscopic degradation.
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Degradation products (e.g., free amine) indicate hydrolysis, necessitating desiccant use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
